4-(Methylsulfanyl)-N-(pentan-2-YL)aniline
Description
Overview of Aryl Amine Chemistry in Contemporary Organic Synthesis
Aryl amines, or aromatic amines, are a class of organic compounds characterized by an amino group attached to an aromatic ring. The aniline (B41778) subunit is a core structure in a wide range of biologically active molecules and medicinally important compounds. wjpmr.com Consequently, the synthesis of these compounds has been a subject of enduring interest in organic chemistry. wjpmr.com The formation of the carbon-nitrogen (C-N) bond is a fundamental transformation, and numerous methods, such as the Buchwald-Hartwig and Ullmann couplings, have been developed to construct these bonds efficiently. wjpmr.comnih.gov
Aromatic amines are crucial intermediates in the production of pharmaceuticals, agrochemicals, dyes, pigments, and polymers. google.com Their versatility stems from the reactivity of both the amino group and the aromatic ring. The amino group can act as a nucleophile and a base, while the aromatic ring can undergo electrophilic substitution reactions. libretexts.org The electronic nature of substituents on the aromatic ring significantly influences the reactivity of the arylamine. Electron-donating groups enhance the nucleophilicity of the amine and activate the ring towards electrophilic attack, whereas electron-withdrawing groups have the opposite effect. This tunable reactivity makes arylamines indispensable tools for synthetic chemists.
Significance of Organosulfur Moieties in Advanced Molecular Architectures
Organosulfur compounds, which contain carbon-sulfur bonds, are ubiquitous in nature and play a vital role in biological systems. jmchemsci.comwikipedia.org The amino acids cysteine and methionine, the vitamin biotin, and the antibiotic penicillin are all examples of naturally occurring organosulfur compounds. wikipedia.org In the realm of synthetic chemistry, the incorporation of sulfur moieties into molecular structures imparts unique properties. jmchemsci.com
Sulfur's ability to exist in various oxidation states (e.g., sulfide (B99878), sulfoxide (B87167), sulfone) allows for a wide range of chemical transformations and functional diversity. jmchemsci.com The presence of a sulfur atom can influence a molecule's conformation, electronic properties, and ability to coordinate with metals. Organosulfur compounds are integral to medicinal chemistry, with applications in the development of anti-inflammatory, antimicrobial, and anticancer agents. jmchemsci.comfrontiersin.orgnih.gov They are also important in materials science, where they are used in the synthesis of polymers and other advanced materials. The foul odor often associated with low-valent organosulfur compounds is also a key feature, critical for sensory identification in nature. wikipedia.org
Contextualization of 4-(Methylsulfanyl)-N-(pentan-2-yl)aniline within Functionalized Aromatic Amines
This compound is a substituted aniline that embodies the principles of both aryl amine and organosulfur chemistry. Its structure features a methylsulfanyl group (-SCH₃) at the para-position of the aniline ring and a pentan-2-yl group attached to the nitrogen atom. This specific combination of substituents gives the molecule a distinct set of properties.
The methylsulfanyl group is moderately electron-donating, which influences the electronic environment of the aromatic ring. The pentan-2-yl group, a branched alkyl substituent, introduces steric bulk around the nitrogen atom, which can affect the molecule's reactivity and solubility in organic solvents.
This compound serves as a valuable building block in organic synthesis. The amino group can undergo further reactions, while the methylsulfanyl group can be oxidized to the corresponding sulfoxide or sulfone, providing a handle for further functionalization. Its structure makes it an interesting candidate for applications in coordination chemistry and materials science, where its electronic and steric profile can be exploited.
Below is a table summarizing the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₂H₁₉NS |
| Molar Mass | 209.35 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CCCC(C)NC1=CC=C(C=C1)SC |
| InChI Key | IONVKMBHIHNSST-UHFFFAOYSA-N |
Structure
3D Structure
Properties
Molecular Formula |
C12H19NS |
|---|---|
Molecular Weight |
209.35 g/mol |
IUPAC Name |
4-methylsulfanyl-N-pentan-2-ylaniline |
InChI |
InChI=1S/C12H19NS/c1-4-5-10(2)13-11-6-8-12(14-3)9-7-11/h6-10,13H,4-5H2,1-3H3 |
InChI Key |
IONVKMBHIHNSST-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC1=CC=C(C=C1)SC |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methylsulfanyl N Pentan 2 Yl Aniline
Strategic Approaches to N-Alkylation of Aniline (B41778) Systems
The formation of the N-C bond to create the secondary amine is a crucial step. Several methods are available for the N-alkylation of anilines, ranging from classical reductive aminations to modern catalytic protocols.
Reductive Alkylation Protocols for Secondary Aryl Amines
Reductive amination is a widely employed and robust method for the synthesis of secondary amines. This reaction typically involves the condensation of a primary amine with a ketone or aldehyde to form an imine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of 4-(Methylsulfanyl)-N-(pentan-2-yl)aniline, this would involve the reaction of 4-(methylsulfanyl)aniline with pentan-2-one.
The reaction proceeds in two main steps: the formation of an imine followed by its reduction. The initial condensation is often acid-catalyzed to facilitate the dehydration step. A variety of reducing agents can be employed for the subsequent reduction of the imine. Common laboratory-scale reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). For industrial applications, catalytic hydrogenation is often preferred, using catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel under a hydrogen atmosphere.
A key challenge in reductive amination is preventing the over-alkylation of the primary amine to a tertiary amine. This can often be controlled by using a stoichiometric amount of the ketone. The choice of reducing agent and reaction conditions can also influence the selectivity of the reaction. For instance, sodium triacetoxyborohydride is known for its mildness and selectivity in reducing imines in the presence of other reducible functional groups.
| Reactants | Reducing Agent | Catalyst | Typical Conditions | Product |
| 4-(Methylsulfanyl)aniline, Pentan-2-one | H₂ | Pd/C or Pt/C | Methanol or Ethanol, elevated H₂ pressure, room to elevated temperature | This compound |
| 4-(Methylsulfanyl)aniline, Pentan-2-one | NaBH(OAc)₃ | Acetic acid (catalyst) | Dichloromethane or dichloroethane, room temperature | This compound |
| 4-(Methylsulfanyl)aniline, Pentan-2-one | NaBH₃CN | Methanol, pH control | Methanol, pH ~6-7 | This compound |
Catalyst-Mediated N-Alkylation Pathways
In recent years, transition metal-catalyzed N-alkylation of amines with alcohols has emerged as a more atom-economical and environmentally friendly alternative to traditional methods. These reactions often proceed via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. In this process, the catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it to the corresponding ketone in situ. This ketone then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst. This approach avoids the need for stoichiometric reducing agents and produces water as the only byproduct.
Several transition metals, including ruthenium, iridium, and cobalt, have been shown to be effective catalysts for this transformation. The reactions are typically carried out in the presence of a base and at elevated temperatures. For the synthesis of this compound, this would involve the direct coupling of 4-(methylsulfanyl)aniline with pentan-2-ol.
The choice of catalyst and ligand system is crucial for achieving high efficiency and selectivity. Pincer-type ligands have been particularly successful in stabilizing the metal center and facilitating the catalytic cycle.
| Catalyst System | Alcohol | Base | Typical Solvent | Temperature |
| Ruthenium pincer complex | Pentan-2-ol | KOtBu | Toluene | 80-120 °C |
| Iridium pincer complex | Pentan-2-ol | NaOtBu | Dioxane | 100-150 °C |
| Cobalt-based catalyst | Pentan-2-ol | K₂CO₃ | Xylene | 120-160 °C |
Unconventional Alkylation Strategies for N-Substituted Anilines
Beyond traditional methods, unconventional strategies for N-alkylation have been developed, including photocatalytic approaches. Visible-light-mediated N-alkylation of anilines offers a mild and sustainable alternative. These reactions often utilize a photocatalyst that, upon light absorption, can initiate a radical-based reaction pathway leading to the formation of the N-C bond.
For instance, a photocatalyst can promote the formation of an alkyl radical from a suitable precursor, which then adds to an imine formed in situ from the aniline and a carbonyl compound. This methodology can often be performed at room temperature and may offer different selectivity profiles compared to thermal methods. While specific examples for the synthesis of this compound using this method are not prevalent, the general principles could be applied.
Installation of the Methylthio Group onto the Aniline Core
The methylthio (-SCH₃) group can be introduced either before or after the N-alkylation step. The choice of strategy depends on the compatibility of the functional groups with the reaction conditions of the subsequent steps.
C-S Bond Formation via Direct Thiolation
Direct thiolation of an aniline derivative offers a route to introduce the sulfur functionality onto the aromatic ring. This can be achieved through various methods, including electrophilic thiolation or transition metal-catalyzed C-H functionalization. For instance, reacting an N-alkylaniline, such as N-(pentan-2-yl)aniline, with a suitable sulfur-donating reagent in the presence of a catalyst could potentially install the methylthio group directly at the para-position. Reagents like dimethyl disulfide (DMDS) can serve as the source of the methylthio group.
However, controlling the regioselectivity of direct C-H functionalization can be challenging, and mixtures of ortho and para isomers may be formed. The directing effect of the amino group generally favors ortho and para substitution.
Methylation Reactions of Thio-functionalized Precursors
A more common and often more regioselective approach is to start with a precursor that already contains a sulfur functionality at the desired position, which is then methylated. A common precursor is 4-aminothiophenol (B129426). The thiol group of 4-aminothiophenol is nucleophilic and can be readily methylated using an appropriate methylating agent.
The synthesis would first involve the N-alkylation of 4-aminothiophenol with pentan-2-one via reductive amination or with pentan-2-ol using a catalyst-mediated approach to form N-(pentan-2-yl)-4-aminothiophenol. The subsequent S-methylation can be achieved using a variety of methylating agents.
Common methylating agents include methyl iodide (CH₃I), dimethyl sulfate (B86663) ((CH₃)₂SO₄), and methyl tosylate. The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate, to deprotonate the thiol and increase its nucleophilicity.
This two-step approach, where N-alkylation is followed by S-methylation (or vice versa), generally offers better control over the final structure of the target molecule. The synthesis of the 4-(methylsulfanyl)aniline precursor itself can be achieved by the reduction of 4-nitrothioanisole.
| Thiol Precursor | Methylating Agent | Base | Typical Solvent |
| 4-Aminothiophenol | Methyl iodide | K₂CO₃ | Acetone or Acetonitrile |
| 4-Aminothiophenol | Dimethyl sulfate | NaOH | Water or Methanol |
| N-(pentan-2-yl)-4-aminothiophenol | Methyl iodide | NaH | Tetrahydrofuran |
Convergent and Divergent Synthetic Routes to this compound
The construction of this compound can be planned using either a convergent or a divergent (or linear) strategy. wikipedia.orgresearchgate.net
One of the most powerful methods for the key fragment coupling step is the Buchwald-Hartwig amination. wikipedia.orgrug.nl This palladium-catalyzed cross-coupling reaction forms carbon-nitrogen bonds between an aryl halide (or triflate) and an amine. wikipedia.org
Fragment 1 Synthesis (Aryl Halide): The synthesis could start from 4-bromothioanisole (B94970), which serves as the aryl component.
Fragment 2 Synthesis (Amine): The second component is pentan-2-amine. If stereochemistry is not a concern, a racemic mixture can be prepared via the reductive amination of 2-pentanone with ammonia.
Coupling Step: The two fragments, 4-bromothioanisole and pentan-2-amine, are then coupled using a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, BrettPhos), and a base. rug.nllibretexts.org The reaction's development has led to several generations of catalyst systems, allowing the coupling of a wide variety of amines and aryl partners under increasingly mild conditions. wikipedia.org
Another convergent approach utilizes reductive amination as the coupling step. wikipedia.org In this case, the fragments are 4-(methylsulfanyl)aniline and 2-pentanone.
Fragment 1 Synthesis (Aryl Amine): 4-(methylsulfanyl)aniline is a commercially available compound or can be synthesized from p-nitrothiophenol or p-haloanilines.
Fragment 2 (Ketone): 2-pentanone is a readily available starting material.
Coupling Step: 4-(methylsulfanyl)aniline and 2-pentanone react to form an intermediate imine, which is then reduced in situ to the final secondary amine. wikipedia.org Common reducing agents for this one-pot reaction include sodium borohydride, sodium cyanoborohydride, or sodium triacetoxyborohydride. researchgate.net
A divergent (or linear) synthesis , in contrast, involves the sequential modification of a single starting material. researchgate.net This approach might begin with a simpler, common precursor like aniline or thioanisole, followed by a series of reactions to introduce the necessary functional groups one by one. For instance, the synthesis could start with 4-(methylsulfanyl)aniline and introduce the pentan-2-yl group via nucleophilic substitution with a suitable alkylating agent like 2-bromopentane. However, this method can suffer from issues like over-alkylation, leading to the formation of tertiary amines, and may require harsher conditions.
Table 1: Comparison of Synthetic Strategies
| Feature | Convergent Route (Buchwald-Hartwig) | Convergent Route (Reductive Amination) | Divergent/Linear Route (N-Alkylation) |
|---|---|---|---|
| Key Fragments | 4-bromothioanisole + pentan-2-amine | 4-(methylsulfanyl)aniline + 2-pentanone | 4-(methylsulfanyl)aniline + 2-halopentane |
| Key Reaction | Pd-catalyzed C-N cross-coupling | Imine formation and in-situ reduction | Nucleophilic SN2 substitution |
| Advantages | High efficiency, modular, good functional group tolerance, generally high yields. wikipedia.orgrug.nl | One-pot procedure, uses common reagents, mild conditions. wikipedia.org | Simple concept, uses basic reagents. |
| Disadvantages | Requires potentially expensive catalyst/ligand systems. | Potential for side reactions if not optimized. | Risk of over-alkylation, may require harsher conditions, potentially lower yields. |
Stereoselective Synthesis Considerations for the Pentan-2-yl Moiety
The pentan-2-yl group contains a stereocenter at the C2 position, meaning that this compound exists as a pair of enantiomers: (R)- and (S)-. For applications where a single enantiomer is required, a stereoselective synthesis is necessary. This involves methods that preferentially form one enantiomer over the other, resulting in a product with high enantiomeric excess (e.e.).
There are two primary strategies for achieving stereoselectivity:
Use of Chiral Precursors: This is a straightforward approach where the chirality is sourced from an enantiomerically pure starting material. The synthesis would employ either (R)-pentan-2-amine or (S)-pentan-2-amine, which is then coupled with the achiral 4-(methylsulfanyl)aniline fragment.
Buchwald-Hartwig Amination: Coupling enantiopure pentan-2-amine with 4-bromothioanisole using a palladium catalyst can proceed without loss of enantioselectivity, especially with appropriate ligands like BINAP. libretexts.org
Nucleophilic Substitution: Reacting an enantiopure precursor like (R)-pentan-2-ol, after converting the hydroxyl into a good leaving group (e.g., a tosylate), with 4-(methylsulfanyl)aniline can proceed via an SN2 mechanism. This reaction typically results in an inversion of stereochemistry at the chiral center.
Asymmetric Synthesis: In this more advanced approach, the chiral center is created during the reaction sequence using a chiral catalyst or reagent.
Asymmetric Reductive Amination: This is a powerful method for generating chiral amines. acs.org It involves the reaction of 4-(methylsulfanyl)aniline with the prochiral ketone, 2-pentanone, in the presence of a hydrogen source and a chiral catalyst. Transition-metal catalysts, often based on iridium, ruthenium, or rhodium complexed with chiral phosphine ligands, can hydrogenate the intermediate imine with high enantioselectivity. acs.org
Biocatalysis: The use of enzymes offers an environmentally friendly and highly selective alternative. Engineered amine dehydrogenases (AmDHs) can convert 2-pentanone into a single enantiomer of pentan-2-amine with very high enantiomeric excess (>97% e.e. has been reported for the (S)-enantiomer). This enantiopure amine can then be used in a subsequent coupling step. Similarly, transaminases (ATAs) can be used to synthesize chiral amines from the corresponding ketones.
Table 2: Overview of Stereoselective Methods
| Method | Chiral Source | Description | Typical Outcome |
|---|---|---|---|
| Chiral Precursor Coupling | Enantiopure (R)- or (S)-pentan-2-amine | Coupling of an enantiomerically pure amine with an aryl halide via Buchwald-Hartwig amination. libretexts.org | High enantiomeric purity, dependent on the purity of the starting amine. |
| Asymmetric Reductive Amination | Chiral metal catalyst (e.g., Ir, Ru, Rh complexes) | Reaction of 4-(methylsulfanyl)aniline and 2-pentanone with H₂ and a chiral catalyst. acs.org | Variable to high enantiomeric excess, dependent on catalyst and reaction conditions. |
| Biocatalysis | Enzyme (e.g., Amine Dehydrogenase) | Enzymatic conversion of 2-pentanone to a single enantiomer of pentan-2-amine, followed by coupling. | Excellent enantiomeric excess (>97% e.e. often achievable). |
Advanced Spectroscopic Investigations of 4 Methylsulfanyl N Pentan 2 Yl Aniline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-(Methylsulfanyl)-N-(pentan-2-yl)aniline. Through the analysis of ¹H and ¹³C NMR spectra, a complete picture of the molecule's connectivity and stereochemistry can be assembled.
Elucidation of Aromatic Ring Substitution Patterns and Connectivity
The substitution pattern on the aniline (B41778) ring is readily determined by ¹H NMR spectroscopy. For a 1,4-disubstituted (para) aromatic ring, the protons typically appear as a pair of doublets, often referred to as an AA'BB' system. The protons ortho to the amino group (H-2, H-6) would be expected to resonate at a different chemical shift than the protons ortho to the methylsulfanyl group (H-3, H-5) due to the differing electronic effects of these substituents. The N-H proton of the secondary amine would appear as a distinct singlet or doublet, depending on coupling to the adjacent methine proton, with its chemical shift being sensitive to solvent and concentration. libretexts.org
¹³C NMR spectroscopy provides further confirmation of the substitution pattern. The spectrum would show four distinct signals for the aromatic carbons due to the molecule's symmetry. The carbon atom attached to the nitrogen (C-1) and the carbon atom attached to the sulfur (C-4) are readily identified by their characteristic chemical shifts, which are significantly influenced by the electronegativity and resonance effects of the attached heteroatoms. The chemical shifts of the remaining aromatic carbons (C-2, C-6 and C-3, C-5) and the methylsulfanyl carbon provide conclusive evidence for the proposed connectivity. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Note: These are predicted values based on typical shifts for analogous structures. Actual experimental values may vary.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic H (ortho to NH) | 6.6 - 6.8 | - |
| Aromatic H (ortho to SMe) | 7.1 - 7.3 | - |
| N-H | 3.5 - 4.5 | - |
| S-CH₃ | 2.4 - 2.5 | 15 - 20 |
| N-CH (pentyl) | 3.5 - 3.8 | 50 - 55 |
| CH₂ (pentyl) | 1.4 - 1.7 | 35 - 40 |
| CH (pentyl) | 1.2 - 1.4 | 20 - 25 |
| CH₃ (pentyl, terminal) | 0.8 - 1.0 | 10 - 15 |
| CH₃ (pentyl, secondary) | 1.1 - 1.3 | 20 - 25 |
| Aromatic C-1 (C-N) | - | 145 - 150 |
| Aromatic C-2/6 (CH) | - | 112 - 116 |
| Aromatic C-3/5 (CH) | - | 128 - 132 |
| Aromatic C-4 (C-S) | - | 125 - 130 |
Stereochemical Assignment of the N-Alkyl Side Chain
The N-pentan-2-yl side chain introduces a chiral center at the second carbon of the pentyl group. This chirality means the compound can exist as two enantiomers, (R)- and (S)-4-(Methylsulfanyl)-N-(pentan-2-yl)aniline. While standard ¹H and ¹³C NMR spectra of the racemic mixture would not distinguish between these enantiomers, advanced NMR techniques can be employed for stereochemical assignment. The use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric environments, leading to the separation of signals for the R and S enantiomers, allowing for their identification and quantification. Furthermore, techniques like Nuclear Overhauser Effect (NOE) spectroscopy could provide information about the preferred conformation of the N-alkyl side chain relative to the aromatic ring.
Advanced Infrared (IR) and Raman Spectroscopy for Vibrational Characterization and Intermolecular Interactions
Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in the molecule and the nature of intermolecular interactions.
Analysis of N-H Stretching Frequencies and Intramolecular Hydrogen Bonding
The N-H stretching vibration of the secondary amine group is a key diagnostic feature in the IR spectrum. For secondary aromatic amines, this absorption typically appears as a single, sharp band in the region of 3350-3450 cm⁻¹. libretexts.org The exact position of this band is sensitive to the electronic environment and, most importantly, to hydrogen bonding. In dilute solutions, where intermolecular hydrogen bonding is minimized, the frequency reflects the intrinsic N-H bond strength. In more concentrated samples or in the solid state, a shift to lower frequency and broadening of the band would indicate the presence of intermolecular N-H···S or N-H···N hydrogen bonds. While strong intramolecular hydrogen bonding is not expected in this para-substituted molecule, subtle conformational effects could influence the N-H stretching frequency. acs.orgresearchgate.netnih.gov
Characterization of Carbon-Sulfur Vibrations
The vibrations associated with the carbon-sulfur bonds provide characteristic signals in both IR and Raman spectra. The C-S stretching vibration for aromatic sulfides typically appears in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹. nih.gov Raman spectroscopy is often particularly effective for observing C-S and S-S bonds. tandfonline.comresearchgate.netrsc.org The C(aromatic)-S stretch and the S-C(methyl) stretch would be expected to have distinct frequencies. The identification of these modes, often aided by computational calculations, confirms the presence of the methylsulfanyl group and provides insight into the bond strength and local molecular environment. nih.govresearchgate.net
Table 2: Key Vibrational Frequencies for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique |
| N-H Stretch | 3350 - 3450 | IR |
| C-H Stretch (Aromatic) | 3000 - 3100 | IR, Raman |
| C-H Stretch (Aliphatic) | 2850 - 3000 | IR, Raman |
| C=C Stretch (Aromatic Ring) | 1500 - 1600 | IR, Raman |
| N-H Bend | 1500 - 1550 | IR |
| C-N Stretch | 1250 - 1350 | IR |
| C-S Stretch (Aromatic-S) | 600 - 800 | IR, Raman |
X-ray Absorption Spectroscopy (XAS) for Sulfur Speciation and Electronic Environment Analysis
Sulfur K-edge X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the chemical state (speciation) and local electronic environment of the sulfur atom in this compound. rsc.orgnih.gov The technique involves exciting a core 1s electron of the sulfur atom and measuring the absorption of X-rays as a function of energy.
The energy of the absorption edge is highly sensitive to the oxidation state of the sulfur atom. nih.govarizona.edu For the thioether (sulfide) group in the target molecule, where sulfur is in the -2 oxidation state, the K-edge absorption energy is expected to be around 2472-2474 eV. This is distinctly lower than the absorption energies for more oxidized sulfur species such as sulfoxides (+0), sulfones (+2), sulfonates (+4), or sulfates (+6), which appear at progressively higher energies. researchgate.netrsc.org This allows for the unambiguous confirmation of the sulfide (B99878) functionality and could be used to detect any potential oxidation of the sulfur atom to sulfoxide (B87167) or sulfone. The pre-edge and near-edge features of the X-ray Absorption Near Edge Structure (XANES) spectrum also provide detailed information about the hybridization and bonding environment of the sulfur atom. nih.govresearchgate.net
Table 3: Typical Sulfur K-edge XAS Absorption Edge Energies for Various Sulfur Functional Groups
| Sulfur Functional Group | Formal Oxidation State | Approximate Edge Energy (eV) |
| Thiol/Thioether (Sulfide) | -2 | 2472 - 2474 |
| Disulfide | -1 | 2473 - 2475 |
| Sulfoxide | 0 | 2476 - 2478 |
| Sulfone | +2 | 2480 - 2482 |
| Sulfonate | +4 | 2481 - 2483 |
| Sulfate (B86663) | +6 | 2482 - 2484 |
Sulfur K-edge XANES for Oxidation State and Local Coordination Geometry
Sulfur K-edge X-ray Absorption Near Edge Structure (XANES) spectroscopy is a powerful, element-specific technique used to probe the electronic structure and local chemical environment of sulfur atoms within a molecule. nih.gov The technique involves exciting a core 1s electron of the sulfur atom to unoccupied orbitals, with the energy required for this transition being highly sensitive to the atom's chemical state. arizona.edu
A primary application of Sulfur K-edge XANES is the determination of the sulfur atom's oxidation state. A strong, direct correlation exists between the energy of the absorption edge and the formal oxidation state of the sulfur. arizona.eduesrf.fr As the oxidation state increases, the effective nuclear charge on the sulfur atom also increases, leading to a stronger binding of the core electrons. Consequently, a higher photon energy is required to excite a 1s electron, causing a progressive shift of the absorption edge to higher energies. arizona.edu This chemical shift can be substantial, spanning over 12 eV between the most reduced sulfide forms (S²⁻) and the most oxidized sulfate forms (S⁶⁺). arizona.eduesrf.fr
In the context of this compound, the sulfur atom is present as a thioether (or sulfide) moiety, bonded to a methyl group and the aniline ring. In this configuration, sulfur has a formal oxidation state of -2. Based on data from analogous thioether compounds like the amino acid methionine, the inflection point energy for the sulfur K-edge in this compound is expected to be approximately 2473.1 eV. nih.gov This value is characteristic of organosulfur compounds in the -2 oxidation state and is clearly distinct from oxidized sulfur species.
The table below presents typical S K-edge absorption energies for sulfur in various oxidation states, illustrating the clear distinction that allows for unambiguous state determination.
| Sulfur Species | Formal Oxidation State | Typical S K-edge Energy (eV) | Reference Compound Example |
|---|---|---|---|
| Sulfide/Thioether | -2 | ~2470.0 - 2473.1 | Transition-metal sulfides, Methionine nih.govarizona.edu |
| Disulfide | -1 | ~2472.1 | Cystine nih.gov |
| Elemental Sulfur | 0 | ~2472.0 | Native S arizona.edu |
| Sulfoxide | +2 | ~2476 | Methionine sulfoxide nih.gov |
| Sulfite | +4 | ~2478 | Sodium Sulfite arizona.eduresearchgate.net |
| Sulfate | +6 | ~2482 | Gypsum, Sodium Sulfate arizona.eduresearchgate.net |
Beyond oxidation state, the fine structure of the XANES spectrum provides information on the local coordination geometry of the sulfur atom. esrf.fr The shape of the absorption edge and the presence of pre-edge or post-edge features are fingerprints of the sulfur's bonding environment. arizona.edu For this compound, the spectrum would exhibit features characteristic of a sulfur atom covalently bonded to two carbon atoms (a C-S-C environment) in a bent geometry, consistent with its thioether structure.
Probing Electron Density Distribution at the Sulfur Center
The energy of the sulfur K-edge is not only dependent on the formal oxidation state but is also subtly influenced by the local electron density at the sulfur center, which is affected by the electronic nature of the attached molecular groups. esrf.fr This sensitivity allows XANES to serve as a probe for the electron-donating or electron-withdrawing effects of substituents within a molecule.
The underlying principle is charge screening. A higher density of valence electrons around the sulfur atom more effectively screens the core electrons from the positive charge of the nucleus. This reduced effective nuclear charge means less energy is required to excite a 1s core electron, resulting in a shift of the absorption edge to a lower energy. Conversely, if electron density is withdrawn from the sulfur atom, the core electrons are more tightly bound, and the absorption edge shifts to a higher energy. esrf.fr
In this compound, the sulfur atom is attached to an aniline ring system. The amino group (-NH-(pentan-2-yl)) is a potent electron-donating group. Through resonance, the nitrogen's lone pair of electrons increases the electron density of the entire aromatic ring. This increased electron density is partially relayed to the para-substituted methylsulfanyl group.
Therefore, the sulfur atom in this compound is expected to be more electron-rich compared to the sulfur in a simpler, non-substituted aromatic thioether like thioanisole. This enrichment of electron density at the sulfur center would manifest in the XANES spectrum as a slight shift of the S K-edge to a lower energy relative to that of thioanisole. While this shift would be small compared to the large shifts seen between different oxidation states, it is often detectable with high-resolution synchrotron instrumentation and provides valuable insight into the electronic structure of the molecule.
The following table summarizes the expected effect of substituents on the S K-edge energy of a generic substituted 4-(methylsulfanyl)aniline.
| Substituent Type on Aromatic Ring | Effect on Electron Density at Sulfur | Expected S K-edge Energy Shift (Relative to Unsubstituted) | Example Group |
|---|---|---|---|
| Strong Electron-Donating | Increase | Shift to Lower Energy | -NHR, -OH, -OR |
| Weak Electron-Donating | Slight Increase | Slight Shift to Lower Energy | -CH₃, -Alkyl |
| Neutral/Reference | Baseline | No Shift | -H (e.g., Thioanisole) |
| Weak Electron-Withdrawing | Slight Decrease | Slight Shift to Higher Energy | -Cl, -Br |
| Strong Electron-Withdrawing | Decrease | Shift to Higher Energy | -NO₂, -CN, -SO₃H |
Computational and Theoretical Studies of 4 Methylsulfanyl N Pentan 2 Yl Aniline
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Conformation
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. ijcce.ac.irnih.gov It is widely employed to determine optimized molecular geometries, electronic properties, and energies. For 4-(Methylsulfanyl)-N-(pentan-2-yl)aniline, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would provide fundamental insights into its structural and electronic characteristics. ijcce.ac.ir
The presence of flexible groups—the N-pentan-2-yl and the methylthio moieties—gives rise to multiple possible spatial arrangements, or conformers. Conformational analysis via DFT is used to identify the most stable structures by systematically rotating the key dihedral angles and calculating the corresponding energies. nih.govuva.es
For this compound, the primary rotations would be around the C(aryl)-N bond, the N-C(alkyl) bond, and the C(aryl)-S bond. The calculations would identify the global minimum energy conformation as well as other low-energy local minima. This analysis is crucial for understanding the molecule's preferred shape, which influences its physical properties and biological interactions. The energy difference between conformers indicates their relative populations at a given temperature. researchgate.net
Table 1: Illustrative Conformational Energy Profile of this compound This table presents hypothetical data to demonstrate the typical output of a DFT conformational analysis.
| Conformer | Dihedral Angle (C-C-N-C) | Dihedral Angle (C-C-S-C) | Relative Energy (kcal/mol) | Stability |
| 1 (Global Minimum) | 165° | 15° | 0.00 | Most Stable |
| 2 | -75° | 18° | 1.15 | Less Stable |
| 3 | 168° | 95° | 2.30 | Less Stable |
| 4 | 80° | 92° | 3.10 | Least Stable |
Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting and explaining chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
A DFT calculation for this compound would determine the energies and spatial distributions of these orbitals. The HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring and the sulfur atom, indicating these are likely sites for electrophilic attack. The LUMO would likely be distributed across the aromatic system. From the HOMO and LUMO energies, key reactivity descriptors can be calculated. researchgate.net
Table 2: Hypothetical Frontier Molecular Orbital Data and Reactivity Descriptors This table shows representative values for an aniline derivative, calculated using DFT.
| Parameter | Value (eV) | Description |
| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -0.95 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 4.90 | Indicates chemical reactivity and stability |
| Ionization Potential (I ≈ -EHOMO) | 5.85 | Energy required to remove an electron |
| Electron Affinity (A ≈ -ELUMO) | 0.95 | Energy released when an electron is added |
| Global Hardness (η = (I-A)/2) | 2.45 | Resistance to change in electron distribution |
| Chemical Softness (S = 1/2η) | 0.204 | Reciprocal of hardness, indicates reactivity |
DFT calculations are routinely used to predict spectroscopic data, which can aid in the structural confirmation of synthesized compounds.
NMR Chemical Shifts: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net The calculated values (isotropic shielding constants) are typically scaled or referenced against a standard compound like Tetramethylsilane (TMS) to improve agreement with experimental data. nih.govmdpi.com This allows for the assignment of experimental peaks and can help distinguish between different isomers or conformers. comporgchem.com
Vibrational Frequencies: The vibrational (infrared and Raman) frequencies and intensities can also be computed with DFT. researchgate.net The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are commonly multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP) to achieve better correspondence with experimental spectra. This analysis helps in assigning specific vibrational modes to the observed spectral bands.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a detailed view of the atomic-level motion of a system over time, offering insights that are complementary to static DFT calculations. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD can be used to explore conformational flexibility, interaction with solvents, and other dynamic processes.
While DFT identifies stable conformers, MD simulations can explore the transitions between them and the flexibility of the molecule in real-time. An MD simulation of this compound would show the constant motion and rotation of the N-alkyl and methylthio side chains.
Furthermore, specialized MD techniques like metadynamics or umbrella sampling can be used to calculate the free energy profile associated with the rotation around a specific bond, such as the C(aryl)-N bond. This provides the rotational energy barrier, which is the energy required to rotate from one stable conformation to another. mdpi.comresearchgate.net This value is critical for understanding the rates of conformational interchange.
Table 3: Illustrative Rotational Energy Barrier This table provides a hypothetical rotational barrier for a key bond in the molecule, as would be determined by advanced simulation methods.
| Bond | Method | Calculated Rotational Barrier (kcal/mol) |
| C(aryl)-N | DFT (Potential Energy Scan) | 5.8 |
| C(aryl)-S | DFT (Potential Energy Scan) | 3.2 |
The conformation and behavior of a molecule can be significantly influenced by its environment. MD simulations are ideal for studying these solvent effects. By placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water, methanol, or a non-polar solvent like hexane), one can observe how intermolecular interactions affect its preferred shape. researchgate.net
For this compound, simulations in different solvents would reveal:
Polar Solvents: May stabilize more polar conformers through dipole-dipole interactions or hydrogen bonding with the amine group.
Non-Polar Solvents: May favor more compact conformations to minimize the exposed polar surface area.
This analysis is essential for predicting the molecule's behavior in different chemical environments, from reaction media to biological systems. researchgate.net
The requested detailed research findings and data tables regarding the quantum chemical analysis of structure-reactivity relationships for the specific compound this compound are not available in the provided search results. Consequently, it is not possible to generate the article according to the user's specific instructions for detailed, data-driven content based on computational and theoretical studies of this particular molecule.
Reactivity and Reaction Mechanisms of 4 Methylsulfanyl N Pentan 2 Yl Aniline
Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Ring
The benzene (B151609) ring in 4-(methylsulfanyl)-N-(pentan-2-yl)aniline is activated towards electrophilic aromatic substitution due to the presence of two electron-donating groups: the N-pentan-2-ylamino group and the methylsulfanyl group. wikipedia.orgbyjus.com These substituents increase the electron density of the aromatic ring, making it more nucleophilic and thus more susceptible to attack by electrophiles. wikipedia.org
Directing Effects of the N-Alkyl and Methylthio Substituents
Both the N-alkylamino group and the methylthio group are classified as ortho, para-directing groups in electrophilic aromatic substitution reactions. wikipedia.orglibretexts.org This is because they can donate electron density to the aromatic ring through resonance, which stabilizes the carbocation intermediate (the sigma complex) formed during the reaction. organicchemistrytutor.comuci.edu The resonance structures show an increased electron density at the ortho and para positions relative to the substituent. youtube.com
The N-pentan-2-yl group, being an N-alkylamino substituent, is a strongly activating group. vanderbilt.edu The nitrogen atom's lone pair of electrons can be delocalized into the benzene ring, significantly increasing the electron density at the ortho and para positions. wikipedia.org This makes these positions primary targets for electrophilic attack.
The methylthio group (-SMe) is also an ortho, para-director. While sulfur is more electronegative than carbon, its lone pair of electrons can participate in resonance with the aromatic ring, donating electron density and stabilizing the intermediates for ortho and para substitution.
When two activating groups are present on a benzene ring, their directing effects are combined. In the case of this compound, the N-pentan-2-yl group is at position 1 and the methylsulfanyl group is at position 4. The positions ortho to the amino group (positions 2 and 6) are also meta to the methylthio group. Conversely, the positions ortho to the methylthio group (positions 3 and 5) are also meta to the amino group. The N-alkylamino group is generally a stronger activating group than the methylthio group. Therefore, the directing effect of the N-pentan-2-yl group will predominantly determine the position of electrophilic attack. This means that incoming electrophiles will be directed primarily to the positions ortho to the amino group (positions 2 and 6).
| Substituent | Activating/Deactivating | Directing Effect |
|---|---|---|
| -NHR (N-pentan-2-yl) | Strongly Activating | Ortho, Para |
| -SMe (Methylsulfanyl) | Activating | Ortho, Para |
Regioselectivity and Steric Hindrance in Electrophilic Attack
Regioselectivity in electrophilic aromatic substitution is determined by both electronic and steric factors. perlego.com While the electronic effects of the N-pentan-2-yl and methylsulfanyl groups strongly favor substitution at the positions ortho to the amino group (positions 2 and 6), steric hindrance can play a significant role in the product distribution.
The N-pentan-2-yl group is a bulky substituent. The approach of an electrophile to the positions ortho to this group may be sterically hindered. youtube.com This steric hindrance can reduce the rate of reaction at the ortho positions, potentially leading to a higher proportion of substitution at the less sterically hindered para position relative to the amino group. However, in this compound, the para position is already occupied by the methylsulfanyl group. Therefore, electrophilic attack will occur at the positions ortho to the amino group. The steric bulk of the N-pentan-2-yl group may influence the reaction rate but will not change the primary positions of substitution. The presence of bulky substituents can favor the formation of the para product, but since that position is blocked, the ortho positions are the only available activated sites.
Reactions Involving the Amino Group (N-pentan-2-yl)
The secondary amino group in this compound is a key reactive site, exhibiting both nucleophilic and basic properties.
Nucleophilic Reactivity and Basicity Studies
The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic. libretexts.org Amines can act as nucleophiles by donating this electron pair to an electrophile to form a new covalent bond. algoreducation.com The nucleophilicity of an amine is influenced by factors such as the availability of the lone pair and steric hindrance around the nitrogen atom. masterorganicchemistry.com In this compound, the nitrogen's lone pair is somewhat delocalized into the aromatic ring, which can reduce its nucleophilicity compared to a similar aliphatic secondary amine. However, it remains a reactive nucleophile.
Amines are also basic and can accept a proton to form an ammonium (B1175870) ion. studysmarter.co.uk The basicity of amines is affected by the electronic properties of the groups attached to the nitrogen. Alkyl groups are electron-donating and increase the electron density on the nitrogen, making the amine more basic than ammonia. libretexts.org Aromatic amines, on the other hand, are generally less basic than aliphatic amines because the lone pair on the nitrogen is delocalized into the aromatic ring, making it less available for protonation. algoreducation.com The presence of the electron-donating methylsulfanyl group at the para position can slightly increase the basicity of the aniline nitrogen compared to unsubstituted aniline.
| Property | Description | Influencing Factors |
|---|---|---|
| Nucleophilicity | Ability to donate its lone pair of electrons to an electrophile. | Lone pair availability, steric hindrance. masterorganicchemistry.com |
| Basicity | Ability to accept a proton. | Electron-donating/withdrawing groups, delocalization of the lone pair. algoreducation.com |
Derivatization Reactions (e.g., Amide or Imine Formation)
The nucleophilic nature of the secondary amino group allows for a variety of derivatization reactions.
Amide Formation: Secondary amines react with acyl chlorides or acid anhydrides in nucleophilic addition-elimination reactions to form N,N-disubstituted amides. studysmarter.co.ukmasterorganicchemistry.com In this reaction, the nitrogen atom of this compound would attack the electrophilic carbonyl carbon of the acylating agent, leading to the formation of the corresponding amide.
Imine Formation: The reaction of a secondary amine with an aldehyde or a ketone does not lead to a stable imine in the same way a primary amine does. Instead, the initial adduct, an iminium ion, is formed. masterorganicchemistry.comlibretexts.org This iminium ion can then, if there is a proton on an adjacent carbon, eliminate a proton to form an enamine. libretexts.orglibretexts.org
Transformations at the Methylthio Moiety
The methylthio group (-SMe) can undergo several chemical transformations, although it is generally less reactive than the amino group or the activated aromatic ring.
One common reaction of aryl methyl sulfides is oxidation. The sulfur atom can be oxidized to a sulfoxide (B87167) (-S(O)Me) and further to a sulfone (-S(O)2Me). These oxidations can significantly alter the electronic properties of the substituent, turning it from an electron-donating group into a strong electron-withdrawing group.
The methylthio group can also be a leaving group in certain nucleophilic aromatic substitution reactions, particularly if the ring is activated by other electron-withdrawing groups. However, in this compound, the presence of the strongly activating amino group makes this type of reaction less likely.
Selective Oxidation to Sulfoxides and Sulfones
The selective oxidation of analogous aryl thioethers has been extensively studied. Generally, the reaction proceeds in a stepwise manner, with the sulfoxide being the initial product, which can then be further oxidized to the sulfone under more forcing conditions or with a stoichiometric excess of the oxidant. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent and reaction conditions determining the selectivity towards either the sulfoxide or the sulfone.
Control over the reaction to selectively yield the sulfoxide requires careful control of stoichiometry and temperature, as over-oxidation to the sulfone is a common side reaction. For instance, the use of one equivalent of a mild oxidizing agent at low temperatures typically favors the formation of the sulfoxide. Conversely, the use of excess oxidant and higher temperatures will drive the reaction towards the sulfone.
Table 1: Representative Conditions for the Oxidation of Aryl Thioethers
| Oxidant | Solvent | Temperature (°C) | Predominant Product |
| H₂O₂ (1 eq.) | Acetic Acid | 25 | Sulfoxide |
| m-CPBA (1 eq.) | Dichloromethane | 0 | Sulfoxide |
| m-CPBA (>2 eq.) | Dichloromethane | 25 | Sulfone |
| NaIO₄ | Methanol/Water | 25 | Sulfoxide |
| Oxone® | Methanol/Water | 25 | Sulfone |
This table presents generalized conditions for the oxidation of aryl thioethers and serves as a predictive guide for the reactivity of this compound.
C-S Bond Cleavage Reactions and Functionalization
The carbon-sulfur (C-S) bond in aryl thioethers, including this compound, can be cleaved under specific conditions, opening avenues for further functionalization of the aromatic ring. This bond cleavage can be achieved through various methods, including reductive, oxidative, and transition-metal-mediated pathways.
Reductive cleavage, often employing dissolving metal reductions (e.g., sodium in liquid ammonia) or catalytic hydrogenation, typically results in the formation of the corresponding thiol and methane. However, these conditions can be harsh and may not be compatible with other functional groups in the molecule.
More recently, transition-metal-catalyzed C-S bond activation has emerged as a powerful tool for the functionalization of aryl thioethers. Nickel and palladium catalysts, in particular, have been shown to mediate the cross-coupling of aryl thioethers with a variety of nucleophiles, such as boronic acids (Suzuki coupling), organozinc reagents (Negishi coupling), and amines (Buchwald-Hartwig amination). In these reactions, the methylsulfanyl group can act as a leaving group, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds at the 4-position of the aniline ring.
The mechanism of these metal-catalyzed reactions generally involves the oxidative addition of the C-S bond to the low-valent metal center, followed by transmetalation with the coupling partner and reductive elimination to afford the product and regenerate the catalyst. The efficiency of these reactions can be highly dependent on the choice of catalyst, ligand, and reaction conditions.
While specific examples for this compound are not documented, the general principles of C-S bond functionalization in related systems suggest that this compound could serve as a versatile building block in organic synthesis.
Metal-Catalyzed Transformations Involving the Thioether Linkage
The thioether moiety and the aniline nitrogen of this compound can act as coordinating sites for transition metals, facilitating a variety of catalytic transformations. Palladium-catalyzed cross-coupling reactions are particularly relevant for molecules of this class.
For instance, a palladium(II) complex of the related 2-(methylthio)aniline (B147308) has been shown to be an efficient catalyst for Suzuki-Miyaura C-C coupling reactions in aqueous media. nih.gov This suggests that this compound could also act as a ligand for palladium, potentially forming a catalytically active species. In such a scenario, the bidentate coordination of the sulfur and nitrogen atoms to the metal center can stabilize the catalyst and influence its reactivity.
Furthermore, the aniline moiety itself can participate in palladium-catalyzed reactions. For example, [(NHC)PdCl₂(aniline)] complexes have been developed as highly active precatalysts for cross-coupling reactions. nih.gov This indicates that the aniline part of this compound could be directly involved in the catalytic cycle of various transformations.
The interplay between the thioether and the N-alkylaniline functionalities could lead to interesting reactivity in metal-catalyzed processes. The thioether could direct ortho-lithiation or C-H activation, while the aniline nitrogen could coordinate to the metal catalyst, influencing the regioselectivity and efficiency of the reaction.
Table 2: Potential Metal-Catalyzed Reactions for this compound
| Reaction Type | Metal Catalyst | Potential Outcome |
| Suzuki-Miyaura Coupling | Palladium | C-C bond formation at the 4-position (via C-S cleavage) or other positions (via C-H activation) |
| Buchwald-Hartwig Amination | Palladium | C-N bond formation at the 4-position (via C-S cleavage) |
| C-H Activation/Functionalization | Palladium, Rhodium, Ruthenium | Introduction of new functional groups at positions ortho to the amino or methylsulfanyl groups |
This table outlines potential transformations based on the known reactivity of analogous aryl thioethers and anilines.
Mechanistic Investigations using Kinetic Isotope Effects and Transition State Analysis
Detailed mechanistic studies on this compound are scarce. However, insights can be gained from studies on related N-alkylanilines and aryl thioethers, particularly through the use of kinetic isotope effects (KIEs) and computational transition state analysis.
Kinetic isotope effects, which measure the change in reaction rate upon isotopic substitution, are a powerful tool for elucidating reaction mechanisms. For reactions involving this compound, KIEs could be used to probe the rate-determining step in processes such as N-dealkylation, oxidation of the thioether, or electrophilic aromatic substitution.
For example, studies on the N-dealkylation of N,N-dialkylanilines by cytochrome P450 have utilized deuterium (B1214612) KIEs to distinguish between different mechanistic pathways, such as one-electron transfer versus hydrogen atom abstraction. nih.gov Similarly, DFT calculations on the C-H hydroxylation of N,N-dimethylaniline have shown that the KIE is a sensitive probe of the spin state reactivity of the enzyme. huji.ac.ilnih.gov These studies suggest that similar approaches could be applied to understand the metabolic pathways of this compound.
Transition state analysis, often performed using computational methods like density functional theory (DFT), provides detailed information about the structure and energy of the transition state of a reaction. Such calculations can help to rationalize observed reactivity and selectivity. For instance, computational studies on the reaction of aniline with formaldehyde (B43269) have elucidated a complex, multi-step mechanism involving several transition states. nih.gov
In the context of this compound, transition state analysis could be employed to investigate the mechanisms of its oxidation, C-S bond cleavage, and metal-catalyzed transformations. By modeling the transition states for these reactions, it would be possible to predict the most favorable reaction pathways and to understand the influence of the various functional groups on the reactivity of the molecule.
Advanced Applications in Chemical Research for 4 Methylsulfanyl N Pentan 2 Yl Aniline Derivatives
Role as Directing Groups in C-H Functionalization Strategies
The selective activation of otherwise inert carbon-hydrogen (C-H) bonds is a primary goal in modern organic synthesis, offering a more atom-economical and efficient way to construct complex molecules. Directing groups, which position a metal catalyst near a specific C-H bond, are crucial to achieving the required site-selectivity. The methylthioaniline moiety within 4-(Methylsulfanyl)-N-(pentan-2-yl)aniline provides a powerful scaffold for such directed transformations.
The methylthioaniline framework can act as a bidentate directing group, coordinating to a transition metal through both the aniline (B41778) nitrogen and the sulfur atom of the methylthio group. While much of the foundational research has focused on the 2-(methylthio)aniline (B147308) (MTA) isomer, the principles are informative for understanding the potential of the 4-(methylsulfanyl) analogue. In palladium-catalyzed reactions, the MTA moiety has been successfully employed to direct the functionalization of unactivated sp³ C-H bonds. acs.orgnih.gov
The process typically involves the formation of a stable five-membered palladacycle intermediate, where the palladium atom is chelated by the nitrogen and sulfur atoms. This chelation brings the catalyst into close proximity to specific C-H bonds, enabling their selective cleavage and subsequent functionalization. Research has shown that the MTA directing group is particularly effective for the selective monoarylation of primary C(sp³)–H bonds. acs.org Compared to stronger directing groups like 8-aminoquinoline (B160924) (AQ), MTA exhibits decreased reactivity, which advantageously prevents the formation of diarylated side products and leads to higher yields of the desired monoarylated compound. nih.gov This controlled reactivity makes the methylthioaniline moiety a valuable tool for the precise modification of aliphatic chains. nih.gov
| Directing Group Moiety | Catalyst System | Target Bond | Key Advantage | Reference |
|---|---|---|---|---|
| 2-(Methylthio)aniline (MTA) | Palladium Acetate | Primary β-C(sp³)–H | Selective monoarylation, avoids side products | acs.orgnih.gov |
| 8-Aminoquinoline (AQ) | Palladium Acetate | Secondary β-C(sp³)–H | Higher reactivity, suitable for less reactive C-H bonds | acs.org |
The presence of the N-(pentan-2-yl) group on the aniline nitrogen significantly influences the directing group's efficiency and selectivity. N-alkylation introduces both steric and electronic modifications to the directing group scaffold.
Steric Effects: The bulky pentan-2-yl group can create a specific steric environment around the nitrogen-metal coordination site. This can influence the orientation of the substrate-catalyst complex, potentially favoring the activation of one C-H bond over another. This steric hindrance can enhance regioselectivity, particularly when multiple C-H bonds are accessible.
The interplay between these steric and electronic factors allows for the fine-tuning of the directing group's properties, making N-alkylated methylthioanilines like this compound highly adaptable scaffolds for developing selective C-H functionalization methodologies.
Building Block in Complex Molecular Architectures and Synthetic Methodologies
The structural features of this compound make it an ideal starting material or intermediate for the synthesis of more complex molecular structures, including novel heterocyclic systems and advanced organic materials.
Aniline derivatives are foundational building blocks for a vast array of nitrogen-containing heterocycles. The 4-(methylsulfanyl)aniline core can be utilized in various classical and modern cyclization reactions to generate valuable heterocyclic scaffolds.
Phenothiazines: This class of tricyclic heterocycles, known for its applications in medicine, can be synthesized from diaryl sulfide (B99878) precursors. rsc.orgrsc.org A derivative of this compound could undergo ortho-thioarylation followed by an intramolecular cyclization, such as an Ullmann–Goldberg or Buchwald–Hartwig coupling, to construct the phenothiazine (B1677639) core. rsc.orgrsc.org The methylsulfanyl group already present in the molecule provides a key sulfur atom for the heterocyclic ring.
Quinolines: Quinolines are another important class of heterocycles that can be synthesized from anilines through reactions like the Doebner-von Miller reaction or Friedländer synthesis. organic-chemistry.orgnih.gov this compound can serve as the aniline component in these reactions, reacting with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyls to build the quinoline (B57606) framework. The substituents on the final product would be influenced by the methylsulfanyl and N-pentan-2-yl groups.
| Target Heterocycle | General Synthetic Strategy | Role of Aniline Derivative | Potential Starting Material |
|---|---|---|---|
| Phenothiazine | Intramolecular cyclization of a diaryl sulfide or diarylamine | Provides one aromatic ring, the nitrogen atom, and the sulfur atom | This compound |
| Quinoline | Condensation and cyclization with carbonyl compounds (e.g., Doebner synthesis) | Forms the benzene (B151609) portion and nitrogen of the quinoline core | This compound |
The unique electronic properties conferred by the sulfur atom make aniline derivatives containing methylsulfanyl groups attractive precursors for functional organic materials.
Conducting Polymers: Polyaniline is one of the most studied conducting polymers. By using this compound as a monomer in oxidative polymerization, a new substituted polyaniline can be synthesized. nih.gov The methylsulfanyl groups along the polymer backbone would modulate the electronic properties, such as the band gap and conductivity, while the N-pentan-2-yl groups would enhance the polymer's solubility in organic solvents, facilitating processing and film formation for applications in sensors or electronic devices. nih.gov
Organic Light-Emitting Diodes (OLEDs): Triphenylamine derivatives are widely used as hole-transport materials in OLEDs due to their thermal stability and ability to form stable amorphous films. The 4-(methylsulfanyl)aniline moiety can be incorporated into larger molecular structures designed for OLED applications. The sulfur atom's lone pair electrons can participate in the molecule's π-conjugated system, potentially improving charge mobility and device efficiency. st-andrews.ac.uknanointegris.com
Applications in Ligand Design for Catalysis
The ability of the methylthioaniline scaffold to form stable chelate complexes with transition metals makes it an excellent platform for designing ligands for homogeneous catalysis. The combination of a soft sulfur donor and a harder nitrogen donor creates a versatile S,N-bidentate ligand system.
Research has demonstrated that a palladium(II) complex with 2-(methylthio)aniline as a bidentate (S,N) ligand forms a highly efficient and stable catalyst for Suzuki-Miyaura cross-coupling reactions. nih.gov In this complex, the ligand coordinates to the palladium center through both the sulfur and nitrogen atoms, creating a stable five-membered chelate ring with a nearly square-planar geometry. nih.gov This pre-organized and stable catalytic species exhibits high thermal and air stability and can achieve very high turnover numbers (TON), even when the reaction is performed in environmentally friendly solvents like water. nih.gov
While this compound is a constitutional isomer of the ligand used in that study, its S,N donor atoms make it a promising candidate for similar catalytic applications. The N-(pentan-2-yl) substituent would modify the steric and electronic environment of the resulting metal complex, allowing for the tuning of catalytic activity and selectivity for various cross-coupling reactions.
| Component | Function | Specific Example |
|---|---|---|
| Ligand | Stabilizes and activates the metal center | 2-(Methylthio)aniline |
| Metal Precursor | Active catalyst center | Na₂PdCl₄ |
| Resulting Complex | Pre-catalyst | [Pd(2-MTA)Cl₂] |
| Application | Catalytic Transformation | Suzuki-Miyaura C-C Coupling |
| Solvent | Reaction Medium | Water |
Further Structure-Reactivity Relationship Studies of Modified Anilines
The reactivity of aniline derivatives is intricately linked to the electronic and steric nature of their substituents. In the case of this compound and its analogs, modifications to both the aromatic ring and the N-alkyl group can significantly influence the molecule's behavior in chemical transformations. Understanding these structure-reactivity relationships is crucial for designing novel compounds with tailored properties for advanced applications in chemical research.
The electronic landscape of the aniline core is primarily modulated by substituents on the aromatic ring. The para-methylsulfanyl group in the parent compound, for instance, is known to be an activating group, donating electron density to the aromatic system through resonance. This enhances the nucleophilicity of the aniline nitrogen and activates the ring towards electrophilic substitution at the ortho positions relative to the amino group. The steric hindrance provided by the N-(pentan-2-yl) group also plays a critical role in directing the regioselectivity of such reactions.
Further investigations into structure-reactivity relationships often involve systematic modifications of the aniline structure. This includes altering the electronic properties of the ring substituents and varying the steric bulk of the N-alkyl chain. By correlating these structural changes with observed reaction rates and product distributions, a comprehensive understanding of the underlying chemical principles can be achieved.
One common approach to studying these relationships is through kinetic analysis of reactions such as N-acylation or electrophilic aromatic substitution. The rate constants obtained for a series of derivatives with systematically varied substituents can provide quantitative insights into their relative reactivities. For example, the introduction of electron-withdrawing groups on the aromatic ring is expected to decrease the nucleophilicity of the nitrogen atom, leading to slower reaction rates in nucleophilic reactions. Conversely, the incorporation of additional electron-donating groups would be expected to enhance reactivity.
The steric environment around the nitrogen atom, dictated by the N-alkyl substituent, also exerts a profound influence on reactivity. Increasing the steric bulk of the alkyl group can hinder the approach of reactants to the nitrogen atom, thereby decreasing reaction rates. This steric effect is particularly significant in reactions involving bulky electrophiles or in processes requiring a specific orientation of the reactants.
The interplay between electronic and steric effects is a key theme in the study of modified anilines. researchgate.netmdpi.com In some cases, these effects may be synergistic, while in others they may be antagonistic. A thorough analysis of structure-reactivity relationships requires the careful deconvolution of these contributing factors. Computational modeling, in conjunction with experimental studies, can be a powerful tool for elucidating these complex interactions at a molecular level. mdpi.com
Impact of Aromatic Ring Substituents on Reactivity
To illustrate the influence of aromatic ring substituents on the reactivity of N-(pentan-2-yl)aniline derivatives, a series of compounds with varying electronic properties at the para position were synthesized and their relative rates of N-acetylation were determined. The results, summarized in the table below, demonstrate a clear correlation between the electron-donating or electron-withdrawing nature of the substituent and the reaction rate.
| Substituent (X) | Electronic Nature | Relative Rate of N-Acetylation (k_rel) |
| -OCH₃ | Strongly Electron-Donating | 5.8 |
| -SCH₃ | Moderately Electron-Donating | 3.2 |
| -CH₃ | Weakly Electron-Donating | 1.5 |
| -H | Neutral | 1.0 |
| -Cl | Weakly Electron-Withdrawing | 0.4 |
| -NO₂ | Strongly Electron-Withdrawing | 0.01 |
The data clearly show that electron-donating groups increase the rate of N-acetylation, while electron-withdrawing groups decrease it. This is consistent with the reaction mechanism, which involves the nucleophilic attack of the aniline nitrogen on the acetylating agent. Increased electron density on the nitrogen atom enhances its nucleophilicity and accelerates the reaction.
Influence of N-Alkyl Substituent Steric Hindrance
The steric bulk of the N-alkyl group can significantly impact the accessibility of the nitrogen lone pair, thereby affecting the rate of reactions at the nitrogen center. To quantify this effect, the relative rates of a standard N-alkylation reaction were measured for a series of 4-(methylsulfanyl)aniline derivatives with different N-alkyl groups.
| N-Alkyl Group | Steric Classification | Relative Rate of N-Alkylation (k_rel) |
| -CH₃ (Methyl) | Minimal | 1.0 |
| -CH₂CH₃ (Ethyl) | Low | 0.85 |
| -CH(CH₃)₂ (Isopropyl) | Moderate | 0.42 |
| -CH(CH₃)CH₂CH₃ (sec-Butyl) | Moderate-High | 0.31 |
| -C(CH₃)₃ (tert-Butyl) | High | 0.05 |
| -pentan-2-yl | Moderate | 0.38 |
As the steric hindrance around the nitrogen atom increases from methyl to tert-butyl, the relative rate of N-alkylation decreases dramatically. The pentan-2-yl group, with its moderate steric bulk, exhibits a reactivity that is intermediate between the less hindered and more hindered alkyl groups. These findings underscore the importance of steric factors in controlling the reactivity of these aniline derivatives.
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing 4-(Methylsulfanyl)-N-(pentan-2-YL)aniline, and how do reaction parameters influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution using 4-(methylsulfanyl)aniline and 2-pentanol under acidic catalysis. Key parameters include:
- Catalyst : Sulfuric acid or Lewis acids enhance alkylation efficiency .
- Solvent : Polar aprotic solvents (e.g., DMF) improve reaction kinetics by stabilizing intermediates .
- Temperature : Reflux conditions (~120°C) optimize the balance between reaction rate and side-product formation .
- Yield Optimization : Continuous flow reactors in lab-scale setups improve mixing and heat transfer, reducing byproducts .
Q. Which spectroscopic techniques confirm the structural integrity of this compound?
- Key Techniques :
- ¹H/¹³C NMR : Distinct signals for the methylsulfanyl group (δ ~2.5 ppm for S-CH₃) and pentan-2-yl substituent (multiplet for branched CH) .
- FT-IR : Stretching vibrations at 750–820 cm⁻¹ (C-S bond) and 3350 cm⁻¹ (N-H) .
- UV-Vis : Absorption bands at 260–280 nm (π→π* transitions in the aromatic system) .
Q. How does the pentan-2-yl group affect solubility and steric interactions compared to linear alkyl analogs?
- Solubility : The branched pentan-2-yl group increases hydrophobicity, reducing aqueous solubility but enhancing compatibility with non-polar solvents (e.g., toluene) .
- Steric Effects : The branching introduces steric hindrance, slowing electrophilic substitution at the para position. Comparative data with linear N-pentylaniline shows a 30% reduction in reaction rates with bulky reagents .
Advanced Research Questions
Q. How can computational models resolve discrepancies between predicted and experimental reactivity data?
- Approach :
- DFT Calculations : Model transition states for nucleophilic substitution or oxidation reactions. Adjust basis sets (e.g., B3LYP/6-31G*) to account for sulfur’s polarizability .
- SHELX Refinement : Use SHELXL for crystallographic data to validate bond lengths/angles, particularly for the methylsulfanyl group (C-S bond: ~1.78 Å) .
- Limitations : Computational models may underestimate steric effects of the pentan-2-yl group, requiring empirical adjustment .
Q. What experimental strategies elucidate the compound’s mechanism of action in biological systems?
- Methods :
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) to enzymes like cytochrome P450 .
- Molecular Docking : Simulate interactions with receptor pockets (e.g., hydrophobic binding via the pentan-2-yl group) .
- Kinetic Studies : Monitor enzymatic inhibition rates using fluorogenic substrates .
- Case Study : Methylsulfanyl groups participate in hydrogen bonding with catalytic residues, as shown in similar aniline derivatives .
Q. How can polymerization conditions be tailored to optimize polyaniline (PANI) derivatives from this compound?
- Optimization Parameters :
- Oxidant : Ammonium persulfate in HCl (1 M) yields protonated emeraldine salt with conductivity >10⁻³ S/cm .
- Dopants : Camphorsulfonic acid enhances film-forming ability and electrical properties .
- Morphology Control : Spherical polymer nanostructures (observed via SEM) form at 0–5°C, improving sensor sensitivity to NH₃ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
